molecular formula C13H10F3N5O B5841642 N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide

N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide

Cat. No.: B5841642
M. Wt: 309.25 g/mol
InChI Key: NTPRKQVTKLHNEZ-UHFFFAOYSA-N
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Description

N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide is a compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(5-ethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5O/c1-2-9-17-8-6-4-3-5-7(8)10-18-12(20-21(9)10)19-11(22)13(14,15)16/h3-6H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPRKQVTKLHNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C3=NC(=NN13)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide typically involves the nucleophilic substitution reaction of a quinazoline derivative with an appropriate triazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and bases (e.g., NaOH, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase II, an enzyme involved in DNA replication and repair . Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-Ethyl-[1,2,4]triazolo[1,5-C]quinazolin-2-YL}-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which enhances its lipophilicity and metabolic stability. This unique structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

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